Tyrosine, 3-hydroxy-O-methyl-

Description

Nomenclature and Chemical Structure of Tyrosine, 3-hydroxy-O-methyl-

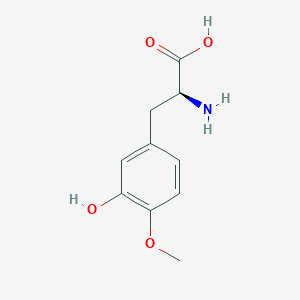

The systematic IUPAC name for this compound is (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. wikipedia.org Its chemical structure consists of a tyrosine backbone with a hydroxyl group at the 3-position and a methyl ether at the O-position of the phenyl ring.

| Property | Data |

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| CAS Number | 7636-26-2 |

This table summarizes the key chemical properties of Tyrosine, 3-hydroxy-O-methyl-.

In academic and clinical literature, "3-O-methyldopa" (3-OMD) is the most commonly used synonym. scbt.com Other notable synonyms include 3-Methoxytyrosine (B193592), 3-Methoxydopa, and L-3-O-Methyl-DOPA. wikipedia.org It is crucial to recognize the isomeric nature of this compound. The biologically active form is the L-isomer, denoted as L-3-O-methyldopa, which corresponds to the (S) configuration at the alpha-carbon. wikipedia.org Another isomer, 4-O-methyl-L-dopa, exists where the methyl group is attached to the hydroxyl group at the 4-position of the phenyl ring.

Tyrosine, 3-hydroxy-O-methyl- is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during ribosomal protein synthesis. vulcanchem.comjmb.or.krresearchgate.net There are over 300 known non-proteinogenic amino acids found in nature. jmb.or.kr It is a direct derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor to the neurotransmitter dopamine (B1211576). wikipedia.org The formation of 3-O-methyldopa from L-DOPA is a significant metabolic step. wikipedia.org

Preferred Academic Synonyms and Isomeric Considerations

Historical Context of its Identification as a Metabolite

The identification of 3-O-methyldopa as a major metabolite of L-DOPA emerged from research focused on the treatment of Parkinson's disease. wikipedia.org With the advent of L-DOPA therapy, researchers observed the presence of a significant metabolite in the plasma and cerebrospinal fluid of patients. wikipedia.org Early studies in the late 1960s and early 1970s were pivotal in identifying this metabolite as 3-O-methyldopa. dntb.gov.ua It was discovered that L-DOPA is O-methylated by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgcaymanchem.comcaymanchem.com This finding was crucial in understanding the pharmacokinetics of L-DOPA and the subsequent development of COMT inhibitors to enhance the therapeutic efficacy of L-DOPA. taylorandfrancis.com

Significance within Aromatic Amino Acid Metabolism Research

The study of 3-O-methyldopa has provided profound insights into the metabolism of aromatic amino acids. Its formation represents a key pathway for the metabolism of L-DOPA, competing with its conversion to dopamine. wikipedia.org Research has shown that 3-O-methyldopa has a much longer half-life (around 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in patients undergoing long-term L-DOPA therapy. wikipedia.org This accumulation has been a subject of investigation for its potential physiological effects and its role in the side effects observed with L-DOPA treatment. nih.govneurology.org

Furthermore, elevated levels of 3-O-methyldopa are a key biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder affecting neurotransmitter synthesis. researchgate.nethealthmatters.iolmdb.ca In individuals with AADC deficiency, the impaired conversion of L-DOPA to dopamine leads to a shunting of L-DOPA towards methylation, resulting in significantly increased concentrations of 3-O-methyldopa. researchgate.nethealthmatters.io This makes the measurement of 3-O-methyldopa a valuable diagnostic tool for this condition. researchgate.net The study of 3-O-methyldopa also extends to its role as a precursor in the biosynthesis of certain natural products, such as the saframycin and safracin antibiotics. jmb.or.krnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of Tyrosine, 3 Hydroxy O Methyl

Precursor Substrates and Metabolic Origin

The generation of 3-methoxytyrosine (B193592) is intrinsically linked to the metabolism of L-DOPA. This process is a key example of how the body modifies therapeutic compounds and endogenous molecules.

L-DOPA as the Principal Biosynthetic Precursor

L-DOPA (L-3,4-dihydroxyphenylalanine) serves as the direct and principal precursor for the synthesis of 3-methoxytyrosine. wikipedia.orgwikipedia.org In human biology, L-DOPA is an intermediate in the biosynthesis of dopamine (B1211576) and other catecholamines from the amino acid L-tyrosine. wikipedia.orgportlandpress.com However, when L-DOPA is administered as a drug, it becomes a substrate for various enzymes, including COMT. wikipedia.orgcambridge.org The metabolic conversion of L-DOPA to 3-methoxytyrosine is a major pathway, especially when the primary conversion to dopamine is inhibited. wikipedia.orgwikipedia.org This pathway is not a major one in a healthy body without external L-DOPA administration but becomes highly significant in patients undergoing L-DOPA therapy. wikipedia.org

Role of Catechol-O-methyltransferase (COMT) in 3-O-Methylation

The enzymatic conversion of L-DOPA to 3-methoxytyrosine is catalyzed by Catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org This enzyme is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. nih.gov In the case of L-DOPA, which has a catechol structure (two hydroxyl groups on a benzene (B151609) ring), COMT facilitates the methylation of the hydroxyl group at the 3-position of the phenyl ring, resulting in the formation of 3-O-methyldopa. wikipedia.orgcreative-proteomics.com This process occurs throughout the body, with high concentrations of COMT found in the liver and kidneys, playing a crucial role in the "first-pass effect" that metabolizes orally administered L-DOPA. cambridge.org

Enzymology of Catechol-O-methyltransferase (COMT) in Relation to Tyrosine, 3-hydroxy-O-methyl- Synthesis

The efficiency and specificity of 3-methoxytyrosine synthesis are dictated by the enzymatic properties of COMT. The enzyme's structure, cofactor requirements, and kinetics are finely tuned to process catechol-containing molecules like L-DOPA.

Substrate Specificity and Regiospecificity of O-Methylation

COMT exhibits broad substrate specificity for compounds containing a catechol structure but demonstrates notable regiospecificity. wikipedia.orgnih.gov While it can methylate various endogenous and xenobiotic catechols, including dopamine and norepinephrine, L-DOPA is a significant substrate. wikipedia.orgnih.gov The enzyme almost exclusively methylates the hydroxyl group at the meta- (3-) position of the catechol ring for most of its substrates, including L-DOPA. This preference for 3-O-methylation over 4-O-methylation is a key characteristic of COMT's catalytic action, leading to the specific production of 3-methoxytyrosine rather than its 4-methoxy isomer. creative-proteomics.com The structural features of the COMT active site are responsible for orienting the catechol substrate in a way that favors this outcome. researchgate.net

| Substrate | Product | Enzyme |

|---|---|---|

| L-DOPA | 3-O-Methyldopa (3-Methoxytyrosine) | COMT |

| Dopamine | 3-Methoxytyramine | COMT |

| Norepinephrine | Normetanephrine (B1208972) | COMT |

| Epinephrine | Metanephrine | COMT |

Cofactor Requirements and Reaction Kinetics

The catalytic activity of COMT is dependent on two crucial cofactors: S-adenosyl-L-methionine (SAM) and a divalent metal cation, typically magnesium (Mg²⁺). nih.govacs.org SAM serves as the methyl group donor in the reaction. nih.gov The reaction follows an ordered sequential mechanism where SAM binds to the enzyme first, followed by the Mg²⁺ ion, and then the catechol substrate (L-DOPA). nih.govnih.gov The Mg²⁺ ion is essential for catalysis; it coordinates with the two hydroxyl groups of the catechol substrate and key amino acid residues in the active site, which helps to properly position the substrate and lower the pKa of the hydroxyl groups, making them more reactive for methylation. nih.govacs.org Kinetic studies have determined the Michaelis constant (Km) for various substrates, indicating the affinity of the enzyme for them. Human COMT generally shows a higher affinity (lower Km values) for catechol substrates compared to the rat enzyme. nih.govacs.org

| Cofactor | Function |

|---|---|

| S-adenosyl-L-methionine (SAM) | Donates the methyl group for the O-methylation reaction. nih.gov |

| Magnesium (Mg²⁺) | Facilitates substrate binding and catalysis by coordinating with the catechol hydroxyls. nih.gov |

Molecular and Structural Aspects of COMT Catalysis

The three-dimensional structure of COMT has been extensively studied, providing a clear picture of its catalytic mechanism. The enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), with MB-COMT being predominant in the brain. nih.gov The active site is a well-defined pocket. The Mg²⁺ ion is held in place by coordination bonds with three amino acid residues (Asp141, Asp169, Asn170) and the two hydroxyl groups of the substrate. nih.gov This coordination correctly orients the substrate for the methyl group transfer from the adjacent SAM molecule. mdpi.com Key amino acid residues, such as Lys144 and Glu199, are also involved in binding the substrate. mdpi.com The structure reveals how COMT can accept a wide range of catechol substrates while maintaining its strict regiospecificity for methylation, ensuring the efficient and specific production of metabolites like 3-methoxytyrosine. researchgate.netnih.gov

Subsequent Metabolic Fates and Downstream Products

Following its formation, 3-methoxytyrosine is not an inert end-product; it undergoes further metabolic processing. The primary metabolic pathway for 3-methoxytyrosine involves its conversion into other compounds, leading to its eventual excretion.

A major metabolic fate is its transamination to form vanilpyruvic acid (also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid). wikipedia.orgchemsrc.com This reaction is catalyzed by the enzyme tyrosine aminotransferase. Subsequently, vanilpyruvic acid is reduced to venillactate, a process predominantly carried out by aromatic α-keto acid reductase and, to a lesser extent, lactate (B86563) dehydrogenase. wikipedia.org

Potential for Further Biotransformations

Beyond the main pathway to venillactate, other biotransformations of 3-methoxytyrosine and its derivatives have been identified. Research has shown that the related compound 3-methoxytyramine (the decarboxylated form of 3-methoxytyrosine) can be O-demethylated back to dopamine by certain gut bacteria. wikipedia.orgnih.govnih.gov Specifically, the acetogenic bacteria Eubacterium limosum and Blautia producta have been shown to perform this conversion, likely using a cobalamin-dependent O-demethylase enzyme. nih.govnih.gov This finding suggests a potential for gut microbiota to counteract the COMT-mediated inactivation of catecholamines, effectively recycling a metabolite back into an active neurotransmitter. nih.govnih.gov

In the realm of biotechnology, engineered enzymes have been used to create 3-methoxytyrosine from simpler precursors. A mutated Tyrosine Phenol Lyase (TPL) from Citrobacter freundii can synthesize the compound from guaiacol (B22219) (2-methoxyphenol), pyruvate, and ammonia (B1221849) in a single step, showcasing an alternative biocatalytic route. researchgate.net

Integration within Catecholamine Metabolic Pathways

The significance of 3-methoxytyrosine is defined by its position within the broader metabolic pathways of catecholamines, which include dopamine, norepinephrine, and epinephrine. wikipedia.org Its synthesis represents a significant branch point in the fate of L-DOPA. While the primary role of L-DOPA is its conversion to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), the competing action of COMT channels a portion of the L-DOPA pool to 3-methoxytyrosine. wikipedia.orgru.nl

This metabolic diversion is particularly pronounced when AADC is inhibited or deficient. wikipedia.org In such cases, COMT becomes the main enzyme for L-DOPA metabolism, leading to a substantial increase in 3-methoxytyrosine levels. wikipedia.org This makes its measurement a crucial diagnostic tool for AADC deficiency. lmdb.caru.nl

The enzyme COMT plays a central role throughout catecholamine metabolism, not only acting on L-DOPA but also on dopamine itself to produce 3-methoxytyramine (3-MT). wikipedia.orgreactome.orgnih.gov 3-MT is then further metabolized by monoamine oxidase (MAO) to form homovanillic acid (HVA). wikipedia.orgwikipedia.org This parallel pathway highlights the integral role of O-methylation in modulating the levels and activity of active catecholamines and their precursors. The relationship between these metabolites is complex; for instance, plasma concentrations of 3-MT have been found to correlate strongly with normetanephrine (the O-methylated metabolite of norepinephrine), reflecting the interconnectedness of these pathways within chromaffin cells. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of Tyrosine, 3-hydroxy-O-methyl-

| Enzyme | Abbreviation | Function |

| Catechol-O-methyltransferase | COMT | Catalyzes the formation of 3-methoxytyrosine from L-DOPA. wikipedia.orgcaymanchem.comglpbio.com |

| Tyrosine aminotransferase | Catalyzes the transamination of 3-methoxytyrosine to vanilpyruvic acid. wikipedia.org | |

| Aromatic α-keto acid reductase | Catalyzes the reduction of vanilpyruvic acid to venillactate. wikipedia.org | |

| Lactate dehydrogenase | Contributes to the reduction of vanilpyruvic acid to venillactate. wikipedia.org | |

| Aromatic L-amino acid decarboxylase | AADC | The primary enzyme for converting L-DOPA to dopamine; its deficiency increases the flux towards 3-methoxytyrosine. wikipedia.orgru.nl |

Table 2: Downstream Metabolites of Tyrosine, 3-hydroxy-O-methyl-

| Metabolite | Chemical Name | Precursor |

| Vanilpyruvic acid | 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | Tyrosine, 3-hydroxy-O-methyl- wikipedia.orgchemsrc.com |

| Venillactate | Vanilpyruvic acid wikipedia.org | |

| L-dopaquinone | Tyrosine, 3-hydroxy-O-methyl- lookchem.com | |

| 3,4-dihydroxy-6-fluoro-L-phenylalanine | Tyrosine, 3-hydroxy-O-methyl- lookchem.com |

Biological Significance and Research Applications of Tyrosine, 3 Hydroxy O Methyl

Endogenous Occurrence and Distribution in Biological Systems

Tyrosine, 3-hydroxy-O-methyl- is a naturally occurring compound found within various biological systems. Its presence is not merely incidental; it is an integral part of specific metabolic pathways.

Status as a Human and Rat Metabolite

This compound is a recognized metabolite in both humans and rats. hmdb.cacaymanchem.com In humans, it is classified as a metabolite of L-DOPA, a crucial precursor to the neurotransmitter dopamine (B1211576). caymanchem.com Its formation is a key step in the metabolism of catecholamines. In rat models, the administration of L-3-methoxytyrosine has been shown to result in its detection in various tissues, indicating its role as a metabolite in this species as well. nih.gov

Presence in Specific Tissues or Biofluids in Research Models

Research has identified Tyrosine, 3-hydroxy-O-methyl- in several key biological fluids and tissues, making it accessible for study and as a potential diagnostic marker.

Blood: It has been detected and quantified in human blood. hmdb.ca

Cerebrospinal Fluid (CSF): This compound is also found in human cerebrospinal fluid, the fluid surrounding the brain and spinal cord. hmdb.canih.gov This is particularly significant for neurological research.

Urine: Tyrosine, 3-hydroxy-O-methyl- is excreted in urine, providing a non-invasive means of monitoring its levels. hmdb.ca

Brain Tissue: Studies in rats have analyzed its concentration in brain tissue. nih.gov

Liver and Heart: Following administration in rats, elevated levels of its precursor, DOPA, were found in the liver, and dopamine in the heart, suggesting demethylation of 3-methoxytyrosine (B193592) in peripheral organs. nih.gov

Table 1: Presence of Tyrosine, 3-hydroxy-O-methyl- in Biological Samples

| Biological Sample | Species | Finding | Reference(s) |

|---|---|---|---|

| Blood | Human | Detected and Quantified | hmdb.ca |

| Cerebrospinal Fluid | Human | Detected and Quantified | hmdb.canih.gov |

| Urine | Human | Detected and Quantified | hmdb.ca |

| Brain | Rat | Analyzed post-administration | nih.gov |

| Liver | Rat | Inferred from elevated DOPA levels | nih.gov |

| Heart | Rat | Inferred from elevated dopamine levels | nih.gov |

Role as a Metabolic Intermediate in Research Models

In research settings, Tyrosine, 3-hydroxy-O-methyl- is primarily recognized as an active metabolite of L-DOPA. caymanchem.com Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group to L-DOPA. caymanchem.commedchemexpress.com This process is a key part of the metabolic pathway for catecholamines, which include important neurotransmitters like dopamine, norepinephrine, and epinephrine. wikidoc.orgnih.gov

Interplay with Related Biochemical Pathways

The significance of Tyrosine, 3-hydroxy-O-methyl- is deeply rooted in its interaction with the dopamine metabolic pathway. Dopamine is synthesized from L-tyrosine through a series of enzymatic reactions, with L-DOPA being a direct precursor. creative-proteomics.com The enzyme COMT acts on L-DOPA to produce 3-methoxytyrosine. caymanchem.com This pathway is crucial for regulating dopamine levels in the brain. jneurosci.org

Furthermore, 3-methoxytyrosine can be considered a precursor to 3-methoxytyramine, another dopamine metabolite. researchgate.net The intricate balance of these metabolites is essential for normal neurological function.

Utility in Investigating Enzyme Activities

The concentration of Tyrosine, 3-hydroxy-O-methyl- can serve as an indirect measure of the activity of two critical enzymes:

Catechol-O-methyltransferase (COMT): Since COMT is the enzyme responsible for the formation of 3-methoxytyrosine from L-DOPA, its levels can reflect COMT activity. caymanchem.commedchemexpress.com COMT inhibitors are used in research and clinically to modulate dopamine levels. medchemexpress.com

Aromatic L-amino acid decarboxylase (AADC): AADC is the enzyme that converts L-DOPA to dopamine. creative-proteomics.comtandfonline.com In AADC deficiency, a rare genetic disorder, L-DOPA cannot be efficiently converted to dopamine, leading to an accumulation of upstream metabolites, including a marked elevation of 3-methoxytyrosine. hmdb.canih.govaadcnews.com Therefore, measuring 3-methoxytyrosine levels is a key diagnostic tool for this condition. hmdb.canih.gov

Potential as a Biochemical Marker in Non-Clinical Research Settings

The role of Tyrosine, 3-hydroxy-O-methyl- as a biomarker extends to various non-clinical research areas, particularly in the study of neurological disorders.

Aromatic L-amino acid Decarboxylase (AADC) Deficiency: Elevated levels of 3-methoxytyrosine in plasma and cerebrospinal fluid are a hallmark of AADC deficiency, making it a crucial biomarker for diagnosing this condition in research contexts. hmdb.canih.govaadcnews.com

Parkinson's Disease (PD) Research: In research on Parkinson's disease, a condition characterized by dopamine deficiency, the metabolism of L-DOPA (a primary treatment for PD) is of great interest. Studies have shown significantly higher serum concentrations of 3-methoxytyrosine in PD patients undergoing L-DOPA therapy compared to controls. researchgate.netnih.gov Its presence in the cerebrospinal fluid of unmedicated PD subjects may reflect compensatory processes in the surviving dopaminergic neurons. nih.gov

Neuroblastoma Research: In the context of neuroblastoma, a type of childhood cancer, elevated urinary levels of 3-methoxytyramine, a downstream metabolite, have been associated with high-risk disease and poor prognosis. rupahealth.comnih.govnih.gov This suggests that monitoring the broader metabolic pathway, including 3-methoxytyrosine, could be valuable in cancer research.

Glioblastoma Multiforme (GBM) Research: Recent studies have explored the mediating role of 3-methoxytyrosine in the association between fibroblast growth factor 21 (FGF21) and GBM, suggesting its potential as a biomarker in this area of cancer research. jcancer.org

Table 2: Research Applications of Tyrosine, 3-hydroxy-O-methyl- as a Biomarker

| Research Area | Finding | Implication | Reference(s) |

|---|---|---|---|

| AADC Deficiency | Markedly elevated levels in plasma and CSF. | Key diagnostic marker. | hmdb.canih.govaadcnews.com |

| Parkinson's Disease | Elevated serum levels in patients on L-DOPA therapy. | Marker of L-DOPA metabolism and potential compensatory mechanisms. | researchgate.netnih.govnih.gov |

| Neuroblastoma | Downstream metabolite (3-methoxytyramine) is a prognostic marker. | Potential for monitoring related metabolic pathways. | rupahealth.comnih.govnih.gov |

| Glioblastoma Multiforme | Mediates the association between FGF21 and GBM. | Potential biomarker in brain cancer research. | jcancer.org |

Advanced Analytical Methodologies for Characterization and Quantification of Tyrosine, 3 Hydroxy O Methyl

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 3-methoxytyrosine (B193592) from complex biological matrices. wikipedia.org This separation is essential for accurate quantification and to prevent interference from other compounds. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of 3-methoxytyrosine. wikipedia.orgpreprints.org This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). wikipedia.org Various detectors can be coupled with HPLC to identify and quantify the separated compounds.

UV Detection: HPLC with ultraviolet (UV) detection is a common method for analyzing compounds that absorb UV light. cuni.cz The principle relies on the analyte having a chromophore, which is a part of the molecule that absorbs light in the UV-visible region. cuni.cz

Electrochemical Detection (ECD): HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for electroactive compounds like 3-methoxytyrosine. researchgate.netresearchgate.net This technique is based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable current that is proportional to its concentration. cuni.czlcms.cz It offers low femtogram limits of detection, making it ideal for measuring the low concentrations of 3-methoxytyrosine often found in biological samples. lcms.cz A study described an HPLC-ECD method for detecting 3-methoxytyrosine in levodopa (B1675098), using an octyl-bonded reversed-phase column and a mobile phase containing an "ion-pairing" reagent to achieve good resolution and sensitivity. researchgate.net Another method for measuring 3-methoxytyramine, a related metabolite, in urine utilized liquid chromatography with amperometric detection, highlighting the high selectivity of combining an extraction procedure, HPLC, and ECD. researchgate.net

A comparison of different HPLC methods for the analysis of levodopa and its impurities, including 3-methoxytyrosine, is presented in the table below.

| HPLC Method | Stationary Phase | Mobile Phase | Detection | Application |

| HPLC-ECD researchgate.net | Octyl-bonded reversed-phase | Buffered aqueous methanol (B129727) with an "ion-pairing" reagent | Electrochemical Detection (Amperometric oxidation at +0.90 V) | Detection of 3-methoxytyrosine in levodopa |

| HPLC-UV researchgate.net | Eurosphere C18 | Methanol and 0.5% v/v acetic acid (70:30 v/v) | UV Absorbance at 284 nm | Analysis of levodopa in herbal extracts |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methodologies

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. For non-volatile compounds like 3-methoxytyrosine, derivatization is often required to increase their volatility. GC-MS has been utilized for the assay of related catecholamine metabolites. capes.gov.br

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge and size in a capillary filled with an electrolyte. helsinki.fi It is a high-efficiency separation technique that is well-suited for analyzing charged molecules like 3-methoxytyrosine and other catecholamine metabolites. byu.eduresearchgate.net CE can be coupled with various detectors, including UV and mass spectrometry. byu.edu A study demonstrated the use of CE with a diode-array detector for the direct analysis of metabolites in urine, identifying abnormal metabolites based on their migration times and characteristic spectra. researchgate.net Another study developed a CE method with UV detection for urinary catecholamines after solid-phase extraction, noting that while the method was repeatable for most compounds, some matrix interference affected the separation of dopamine (B1211576) and 3-methoxytyramine. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 3-methoxytyrosine. nih.govcurrenta.depioneerpublisher.com It measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.govpioneerpublisher.com High-resolution MS can determine the elemental composition of a molecule with high accuracy. currenta.de

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of MS analysis. researchgate.netscielo.br In MS/MS, precursor ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This process, often referred to as multiple reaction monitoring (MRM) when specific precursor-product ion transitions are monitored, allows for highly selective and sensitive quantification of target analytes in complex mixtures. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of catecholamines and their metabolites, including 3-methoxytyrosine, in biological fluids like plasma and urine. researchgate.netscielo.brnih.govnih.govcda-amc.ca Several studies have developed and validated robust LC-MS/MS methods for the simultaneous determination of 3-methoxytyrosine and other catecholamines. nih.govnih.govbohrium.com These methods often involve a sample preparation step, such as solid-phase extraction, to remove interfering substances. nih.govcda-amc.canih.gov For example, a rapid 3-minute UPLC-MS/MS method was verified for quantifying six catecholamines and their metabolites, including 3-methoxytyramine, in plasma. nih.gov Another high-sensitivity LC-MS/MS method was developed for measuring 3-methoxytyramine in plasma, achieving a low limit of quantitation of 0.03 nM. nih.govresearchgate.net

The following table summarizes key parameters from a validated LC-MS/MS method for 3-methoxytyramine. nih.govresearchgate.net

| Parameter | Value |

| Limit of Quantitation (LOQ) | 0.03 nM |

| Upper Limit of Linearity | 20 nM |

| Intra-day Imprecision (at 0.2 nM) | 4.5% |

| Inter-day Imprecision (at 0.2 nM) | 8.9% |

| Instrumental Analysis Time | 3 minutes |

Isotope Labeling Strategies for Metabolic Flux Analysis

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and to measure metabolic fluxes, which are the rates of metabolic reactions. nih.govnih.gov In this approach, a substrate is enriched with a stable isotope (e.g., ¹³C), and the incorporation of this isotope into downstream metabolites is monitored, typically by MS or NMR. nih.govnih.govmdpi.com

Metabolic flux analysis (MFA) uses isotope labeling data to quantify the rates of intracellular reactions. nih.govmdpi.com The fundamental principle is that the isotopic labeling pattern of a metabolite is determined by the fluxes of the pathways that produce it. nih.gov By measuring these labeling patterns, the relative contributions of different metabolic pathways can be determined. nih.govbiorxiv.org While specific studies on the metabolic flux analysis of 3-hydroxy-O-methyl-tyrosine are not detailed in the provided results, the general strategies of MFA are well-established for studying cellular metabolism. mdpi.comd-nb.info This approach could be applied to understand the dynamics of 3-methoxytyrosine synthesis and degradation in various biological systems.

Spectroscopic Techniques for Research Confirmation

Spectroscopic techniques provide valuable information for confirming the structure of 3-hydroxy-O-methyl-tyrosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. foodb.ca It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). foodb.cabmrb.io NMR spectra for 3-methoxytyrosine are available in public databases, showing characteristic chemical shifts for the different protons and carbons in the molecule. foodb.cabmrb.iolmdb.cabmrb.iohmdb.ca For instance, ¹H NMR and ¹³C NMR spectra have been experimentally determined and are also predicted based on the compound's structure. foodb.ca Density functional theory (DFT) calculations have been used to support the molecular structure and spectroscopic characteristics of 3-methoxytyramine, showing good correlation with experimental NMR data. researchgate.net

The following table shows representative ¹³C NMR chemical shifts for 3-methoxytyramine from the Biological Magnetic Resonance Bank. bmrb.io

| Atom | Chemical Shift (ppm) |

| C4 | 35.090 |

| C7 | 131.895 |

| C5 | 43.410 |

| C6 | 115.696 |

| C2 | 124.428 |

| C9 | 150.326 |

| C8 | 146.570 |

| C3 | 118.451 |

| C1 | 58.602 |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate quantification of Tyrosine, 3-hydroxy-O-methyl- (3-methoxytyrosine) in complex biological matrices such as plasma and urine presents significant analytical challenges. These challenges stem from the compound's low endogenous concentrations, its polar nature, and the presence of numerous interfering substances in biological samples, including proteins, salts, and other metabolites. cuni.czresearchgate.net Consequently, robust sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the analyte, remove interferences, and concentrate it to a level suitable for detection by modern analytical instruments. cuni.czthermofisher.com

The primary goals of sample preparation in this context are to remove proteins that can clog chromatographic systems and to enrich the concentration of the target analyte. cuni.cz Methodologies have evolved from classical techniques to more advanced and automated systems, with the choice of method largely dependent on the analytical technique employed, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net

Derivatization Strategies

Derivatization is a chemical modification of the analyte to enhance its analytical properties. jfda-online.com For GC-MS analysis, derivatization is often essential to increase the volatility and thermal stability of polar compounds like 3-methoxytyrosine, which contain active hydroxyl and amine groups. jfda-online.comresearchgate.net Common derivatization reactions include:

Acylation: Reacting the analyte with reagents like acetic anhydride (B1165640) or fluorinated anhydrides (e.g., pentafluoropropionic anhydride) to convert polar groups into less polar, more volatile esters and amides. jfda-online.commdpi.com

Silylation: This involves replacing active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.

Contemporary Research Trajectories and Unexplored Dimensions

Elucidating Precise Regulatory Mechanisms of its Biosynthesis

The biosynthesis of 3-methoxytyrosine (B193592) is intrinsically linked to catecholamine metabolic pathways. The primary route involves the O-methylation of L-3,4-dihydroxyphenylalanine (L-DOPA). caymanchem.com This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl group of L-DOPA. creative-proteomics.commdpi.com

The regulation of 3-methoxytyrosine synthesis is therefore dependent on several key factors:

Precursor Availability: The synthesis is directly controlled by the concentration of its precursor, L-DOPA. L-DOPA is produced from L-tyrosine by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in the synthesis of dopamine (B1211576) and other catecholamines. wikipedia.orgmdpi.com The activity of TH is tightly regulated by phosphorylation and feedback inhibition. mdpi.com

Enzyme Activity and Expression: The activity and expression levels of COMT are critical. COMT-mediated metabolism of L-DOPA is a major pathway, and its regulation influences the levels of 3-methoxytyrosine produced. scholarsresearchlibrary.com

Genetic Regulation: In microorganisms, the expression of genes involved in producing precursors like L-DOPA can be controlled by specific regulatory proteins. For instance, the expression of the tyrosine phenol-lyase gene, involved in some bacterial L-DOPA production pathways, is modulated by the DNA binding protein TyrR. jst.go.jp

In more complex biosynthetic pathways, such as those for the antibiotics saframycin and safracin produced by Streptomyces and Pseudomonas species, a related but distinct compound, 3-hydroxy-5-methyl-O-methyltyrosine, is synthesized. jmb.or.kr This multi-step process involves hydroxylation of a tyrosine derivative by a peroxygenase (e.g., SfmD) followed by C-methylation and O-methylation by specific methyltransferases (e.g., SfmM2, SfmM3). jmb.or.krresearchgate.netuniprot.org Research into these microbial pathways provides insights into alternative enzymatic strategies for modifying the tyrosine scaffold, highlighting a broader range of regulatory mechanisms beyond the well-known COMT pathway.

Investigating Its Role in Specific Non-Human Biological Systems

While much of the focus on 3-methoxytyrosine is related to human metabolism, research has begun to uncover its presence and potential roles in a variety of other organisms.

Plants: In the plant kingdom, derivatives of 3-methoxytyrosine play roles in defense and symbiosis. A metabolomic study on rice (Oryza sativa) identified N-trans-feruloyl-3-methoxytyramine as a compound significantly upregulated in response to infestation by the insect pest Chilo suppressalis. nih.gov This compound demonstrated significant insect growth inhibitory activity, suggesting a direct role in plant defense. nih.gov In wheat (Triticum aestivum), colonization by the beneficial root fungus Piriformospora indica led to an increase in the related metabolite 3-methoxytyramine, pointing to its involvement in plant-microbe interactions. nih.gov Furthermore, 3-methoxytyramine is found naturally in plants like the prickly pear cactus (Opuntia) and in crown gall tumors on Nicotiana species, indicating a widespread, if not fully understood, presence in the plant world. wikipedia.org

Insects: In insects like Drosophila melanogaster, dopamine and its metabolites are fundamental for processes such as the hardening and pigmentation of the exoskeleton. nih.govsemanticscholar.org Although direct orthologs of the COMT enzyme have not been identified in flies, they metabolize biogenic amines through alternative pathways, primarily acetylation. nih.govsemanticscholar.org The crucial role of dopamine metabolism in insects suggests that while the specific pathways may differ, the functional importance of modified tyrosine derivatives is a conserved theme.

Microorganisms: Certain microorganisms utilize complex tyrosine derivatives as building blocks for specialized metabolites. The bacteria Streptomyces lavendulae and Pseudomonas fluorescens synthesize the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine as a key precursor for the production of the antibiotics saframycin and safracin, respectively. jmb.or.krfrontiersin.org In the marine yeast Meyerozyma guilliermondii, dopamine is produced from L-tyrosine and subsequently converted to 3-methoxytyramine by a COMT-like enzyme, with the pathway being influenced by environmental stressors such as high salinity. nih.gov

Table 1: Investigated Roles of 3-Methoxytyrosine and Related Compounds in Non-Human Systems

| Biological System | Compound Investigated | Observed Role/Finding | Source(s) |

|---|---|---|---|

| Rice (Oryza sativa) | N-trans-feruloyl-3-methoxytyramine | Upregulated upon pest attack; exhibits insect growth inhibitory activity. | nih.gov |

| Wheat (Triticum aestivum) | 3-methoxytyramine | Increased upon colonization by beneficial fungus P. indica. | nih.gov |

| Prickly Pear Cactus (Opuntia) | 3-methoxytyramine | Occurs naturally. | wikipedia.org |

| Fruit Fly (Drosophila) | Dopamine metabolites | Essential for cuticle pigmentation and hardening. | nih.govsemanticscholar.org |

| Bacteria (Streptomyces, Pseudomonas) | 3-hydroxy-5-methyl-O-methyltyrosine | Precursor for antibiotic biosynthesis (saframycin, safracin). | jmb.or.krfrontiersin.org |

| Yeast (Meyerozyma guilliermondii) | 3-methoxytyramine | Metabolite of dopamine; pathway influenced by salt stress. | nih.gov |

Development of Novel Biotechnological Approaches for Engineered Production

The growing understanding of the biosynthetic pathways leading to 3-methoxytyrosine and its derivatives has spurred interest in their biotechnological production. Metabolic engineering of microorganisms offers a promising avenue for sustainable and controlled synthesis.

Key strategies in this field include:

Precursor Supply Enhancement: A major focus is on increasing the production of the primary precursor, L-tyrosine, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. creative-proteomics.comfrontiersin.org Techniques involve using CRISPR/Cas9 to remove feedback inhibition loops, block competing metabolic pathways, and enhance the expression of rate-limiting enzymes in the tyrosine synthesis pathway. creative-proteomics.com

Pathway Reconstruction: Engineered microbes have been developed to produce L-DOPA, the direct precursor to 3-methoxytyrosine. frontiersin.org For example, E. coli has been engineered to express tyrosinase genes, leading to the conversion of glucose to L-DOPA. frontiersin.org A U.S. patent describes the use of engineered E. coli strains specifically for the production of 3-O-methyldopa (3-methoxytyrosine). google.com

Heterologous Expression: More complex pathways have been successfully transferred into tractable host organisms. The biosynthetic gene clusters for 3-hydroxy-5-methyl-O-methyltyrosine from the saframycin and safracin pathways have been heterologously expressed in hosts like Streptomyces coelicolor. jmb.or.kr This demonstrates the feasibility of engineering entire multi-enzyme cassettes for producing highly modified tyrosine derivatives. jmb.or.kr

High-Throughput Screening: Advanced workflows are being developed to accelerate the discovery of new metabolic engineering targets. acs.org These methods couple high-throughput (HTP) screening of large genetic libraries with targeted, low-throughput validation to identify non-obvious genes whose modification can enhance the production of L-tyrosine-derived molecules. acs.org

Table 2: Examples of Engineered Production of 3-Methoxytyrosine and Precursors

| Product | Host Organism | Engineering Strategy | Source(s) |

|---|---|---|---|

| L-Tyrosine | E. coli, S. cerevisiae | CRISPR/Cas9 editing, removal of feedback inhibition, blocking competing pathways. | creative-proteomics.com |

| L-DOPA | E. coli | Expression of tyrosinase gene and optimization of precursor pathways. | frontiersin.org |

| 3-O-methyldopa | E. coli | Use of engineered strains for direct production. | google.com |

| 3-hydroxy-5-methyl-O-methyltyrosine | S. coelicolor | Heterologous expression of the biosynthetic gene cluster from the safracin pathway. | jmb.or.kr |

Computational Modeling and In Silico Analysis of Its Metabolism and Interactions

Computational and in silico approaches are becoming increasingly vital for unraveling the complex roles of metabolites like 3-methoxytyrosine within larger biological networks. These models allow for the simulation and prediction of metabolic fluxes and interactions that are difficult to observe experimentally.

Genome-Scale Metabolic Models (GSMMs): GSMMs have been instrumental in studying diseases where 3-methoxytyrosine is a key player, such as Parkinson's disease. dntb.gov.uaresearchgate.net By integrating metabolomic data into these models, researchers can better understand dysfunctional metabolic pathways and predict other potential biomarkers. dntb.gov.uaresearchgate.net

Constraint-Based Modeling: Thermodynamic constraint-based modeling of dopaminergic neurons has been used to predict metabolite exchange fluxes with quantitative accuracy. dntb.gov.ua This provides a systems-level understanding of metabolic dysfunction and can simulate the effects of metabolic perturbations. dntb.gov.ua

Molecular Docking: In silico tools such as molecular docking are used to predict the binding affinity of tyrosine derivatives to the active sites of enzymes. This approach can be applied to model the interaction of 3-methoxytyrosine with COMT or to investigate potential off-target interactions with other proteins, offering insights into its broader biological effects. scholarsresearchlibrary.com

Hierarchical Modeling: In the context of biotechnology, time-resolved hierarchical modeling of metabolomics data from Chinese Hamster Ovary (CHO) cell cultures has been used. diva-portal.org This computational method successfully identified metabolites, including 3-methoxytyrosine, that were consistently related to biopharmaceutical productivity and cell death, highlighting its utility in process optimization. diva-portal.org

These computational methods provide a powerful framework for generating hypotheses and guiding experimental research into the metabolism and function of 3-methoxytyrosine.

Comparative Metabolomics Studies involving Tyrosine, 3-hydroxy-O-methyl-

Comparative metabolomics, which analyzes the differences in metabolite profiles between different biological states, has been crucial in highlighting the significance of 3-methoxytyrosine. Untargeted and targeted analyses have consistently identified this compound as a differential metabolite in various contexts.

Human Disease Biomarker:

Neuroblastoma: An untargeted metabolomics study identified 3-methoxytyrosine as a new potential biomarker for poor prognosis in high-risk neuroblastoma patients. frontiersin.org

AADC Deficiency: In patients with Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder, plasma metabolomics reveals significantly elevated levels of 3-methoxytyrosine. nih.gov Comparative analysis helps distinguish this disease state from elevations caused by L-DOPA medication, as downstream metabolites are concurrently decreased in AADC deficiency. nih.gov

Parkinson's Disease: A meta-analysis of 74 metabolomic studies concluded that 3-methoxytyrosine is one of the most consistently and reproducibly increased metabolites in Parkinson's disease patients compared to healthy controls. researchgate.net

Multiple Sclerosis (MS): In studies comparing different stages of MS, 3-methoxytyrosine was found to be among the metabolites that increased in the more severe secondary progressive (SPMS) stage compared to the relapsing-remitting (RRMS) stage. mdpi.com

Non-Human and In Vitro Systems:

Plant-Microbe Interactions: Comparative metabolomics of Mitragyna speciosa leaves revealed that 3-methoxytyramine-betaxanthine was a key metabolite distinguishing young from mature leaves. plos.org

Bioprocessing: In CHO cell cultures used for producing therapeutic proteins, comparative and hierarchical analysis of metabolomics data showed that 3-methoxytyrosine accumulation was significantly correlated with productivity and was a marker for the onset of the cell death phase. diva-portal.org

Table 3: Summary of Comparative Metabolomics Findings for 3-Methoxytyrosine

| Study Context | Comparison Groups | Key Finding | Source(s) |

|---|---|---|---|

| Neuroblastoma | High-risk vs. lower-risk patients | Elevated 3-methoxytyrosine associated with poor prognosis. | frontiersin.org |

| AADC Deficiency | AADC patients vs. controls/other patients | Elevated 3-methoxytyrosine is a key diagnostic biomarker. | nih.gov |

| Parkinson's Disease | PD patients vs. healthy controls | Consistently and significantly increased in PD patients. | dntb.gov.uaresearchgate.net |

| Multiple Sclerosis | SPMS vs. RRMS patients | Increased levels in the more severe SPMS stage. | mdpi.com |

| CHO Cell Culture | High productivity/viability vs. low | Correlated with productivity and accumulates during cell death. | diva-portal.org |

| M. speciosa Leaves | Young vs. mature leaves | 3-methoxytyramine-betaxanthine identified as a differential metabolite. | plos.org |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.